3-Chlorocyclobutan-1-ol
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Overview
Description
3-Chlorocyclobutan-1-ol is a chemical compound belonging to the class of cycloalkanes, which are cyclic hydrocarbons containing carbon-hydrogen bonds and carbon-carbon single bonds . This compound is characterized by a four-membered ring structure with a chlorine atom attached to one of the carbon atoms. Its unique structure makes it an interesting subject for various chemical studies and applications.
Preparation Methods
The synthesis of 3-Chlorocyclobutan-1-ol can be achieved through several methods. One common approach involves the reaction of cyclobutanone with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction typically occurs under controlled conditions to ensure the selective chlorination of the cyclobutanone ring . Industrial production methods may involve the use of more efficient and scalable processes, such as continuous flow reactors, to produce this compound in larger quantities.
Chemical Reactions Analysis
3-Chlorocyclobutan-1-ol undergoes various chemical reactions, including:
Substitution: The chlorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield cyclobutanone, while reduction with lithium aluminum hydride can produce cyclobutanol .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-Chlorocyclobutan-1-ol involves its interaction with cellular membranes. As a detergent, it disrupts the lipid structure of the cell membrane, increasing cell permeability and leading to cell lysis . This property is particularly useful in its antimicrobial and antifungal applications, where it induces cell toxicity by causing cell retraction and cessation of normal cellular activities .
Comparison with Similar Compounds
3-Chlorocyclobutan-1-ol can be compared with other similar compounds, such as:
3-Chlorocyclobutene: This compound has a similar four-membered ring structure but lacks the hydroxyl group present in this compound.
Cyclobutanol: Similar to this compound but without the chlorine atom, making it less reactive in certain substitution reactions.
Cyclobutanone: An oxidized form of cyclobutanol, used as an intermediate in the synthesis of various organic compounds.
The uniqueness of this compound lies in its combination of a four-membered ring structure with both a chlorine atom and a hydroxyl group, providing distinct reactivity and applications compared to its analogs .
Properties
IUPAC Name |
3-chlorocyclobutan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClO/c5-3-1-4(6)2-3/h3-4,6H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCKZBLJCERMHRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
106.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
152713-95-6 |
Source
|
Record name | 3-chlorocyclobutan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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